molecular formula C21H21ClN2O3 B2465834 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide CAS No. 921794-03-8

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide

Cat. No. B2465834
CAS RN: 921794-03-8
M. Wt: 384.86
InChI Key: HZDMJGCOZYWCIQ-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C21H21ClN2O3 and its molecular weight is 384.86. The purity is usually 95%.
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Scientific Research Applications

Indole Derivatives and Their Importance

Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have attracted attention due to their diverse biological properties. Both natural and synthetic indoles exhibit various vital functions, making them relevant in scientific research. The investigation of novel synthetic methods for constructing indoles has been a focus within the chemical community .

Synthesis Methods

The compound contains an indole moiety. One common method for synthesizing indoles is the Fischer indole synthesis. For example, optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) to yield tricyclic indoles. Further transformations can lead to related structures, such as azepinoindoles .

a. Anti-HIV Activity: Researchers have explored novel indolyl and oxochromenyl xanthenone derivatives for their anti-HIV-1 potential .

b. Antitubercular Activity: (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Rv strain) and Mycobacterium bovis (BCG) .

c. Plant Hormone: Indole-3-acetic acid, produced by the degradation of tryptophan in higher plants, serves as a plant hormone .

Antimycobacterial Agents

While not directly related to the compound , thiazolidinone derivatives containing indole moieties have been synthesized and screened as antimycobacterial agents against M. tuberculosis H37Rv strain .

properties

IUPAC Name

4-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-4-11-24-17-10-9-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)14-5-7-15(22)8-6-14/h4-10,12H,1,11,13H2,2-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDMJGCOZYWCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide

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